molecular formula C23H21FN2O4 B2808297 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 797799-28-1

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2808297
CAS No.: 797799-28-1
M. Wt: 408.429
InChI Key: OPPSDIZZIJYYMK-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound that features a benzofuran moiety, a dimethylaminoethyl group, a fluorophenyl group, and a hydroxy-pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the intermediate with 2-dimethylaminoethyl chloride under basic conditions.

    Attachment of the Fluorophenyl Group: This can be done via a Suzuki coupling reaction using a fluorophenyl boronic acid and a suitable palladium catalyst.

    Formation of the Pyrrolone Core: The final step involves the cyclization of the intermediate to form the pyrrolone ring, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-5-phenyl-3-hydroxy-1H-pyrrol-2(5H)-one: Similar structure but lacks the fluorine atom on the phenyl ring.

    4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(3-chlorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Similar structure but has a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

The presence of the fluorine atom in 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(3-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to molecular targets. This makes it unique compared to its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c1-25(2)10-11-26-20(15-7-5-8-16(24)12-15)19(22(28)23(26)29)21(27)18-13-14-6-3-4-9-17(14)30-18/h3-9,12-13,20,28H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPSDIZZIJYYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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